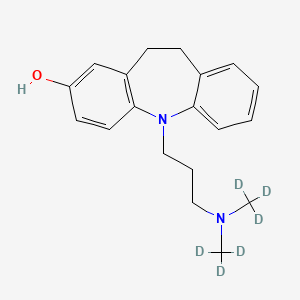
4-(4-Clorofenil)ciclohexanol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)cyclohexanol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food.
Métodos De Preparación
The synthesis of 4-(4-Chlorophenyl)cyclohexanol-d5 typically involves the chlorination of phenol to produce 4-chlorophenol, which is then subjected to further chemical reactions to introduce the cyclohexanol and deuterium components . Industrial production methods may involve the use of polar solvents to favor the formation of the desired chlorinated derivative .
Análisis De Reacciones Químicas
4-(4-Chlorophenyl)cyclohexanol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)cyclohexanol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to study the compound’s behavior in biological systems with high precision. This can include tracking its metabolic fate and understanding its effects on various biochemical pathways.
Comparación Con Compuestos Similares
4-(4-Chlorophenyl)cyclohexanol-d5 can be compared with other similar compounds such as:
4-(4-Chlorophenyl)cyclohexanol: The non-deuterated version, which lacks the stable isotope labeling.
4-Chlorophenol: A precursor in the synthesis of 4-(4-Chlorophenyl)cyclohexanol-d5.
Cyclohexanol: A simpler alcohol that lacks the chlorophenyl group. The uniqueness of 4-(4-Chlorophenyl)cyclohexanol-d5 lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2/i7D2,8D2,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOIMBDVTMGGHH-YKXHHFFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])C2=CC=C(C=C2)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675753 |
Source


|
| Record name | 4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189961-66-7 |
Source


|
| Record name | 4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)


![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)
![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)








